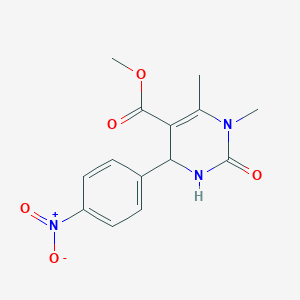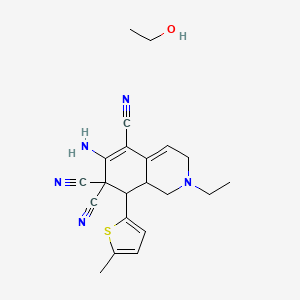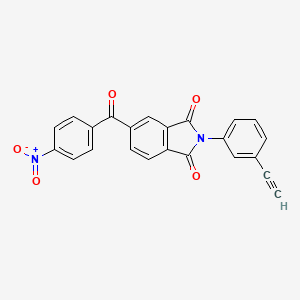![molecular formula C18H17F3N2 B5187109 2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5187109.png)
2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine is a chemical compound that has been extensively studied for its potential in scientific research. This compound is also known as TFB and belongs to the class of phenethylamines.
作用机制
The mechanism of action of TFB is not fully understood, but it is believed to be similar to other phenethylamines. TFB is thought to work by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter levels can lead to a range of effects, including mood enhancement and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFB are still being studied, but it has been shown to have a range of effects on the brain and body. TFB has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications in some individuals. TFB has also been shown to alter brain activity, leading to changes in mood, perception, and cognition.
实验室实验的优点和局限性
One advantage of using TFB in lab experiments is its high affinity for the serotonin transporter, which makes it a potential candidate for the development of new antidepressant drugs. However, TFB has also been shown to have a range of side effects, including cardiovascular complications and altered brain activity. These limitations must be taken into account when using TFB in lab experiments.
未来方向
There are several future directions for the use of TFB in scientific research. One potential area of study is the development of new antidepressant drugs based on the structure of TFB. Another potential area of study is the use of TFB as a hallucinogen, which could lead to a better understanding of the mechanisms underlying altered perception and cognition. Additionally, further research is needed to fully understand the biochemical and physiological effects of TFB and its potential for use in various scientific research areas.
Conclusion:
In conclusion, 2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine is a chemical compound that has been extensively studied for its potential in scientific research. TFB has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for the development of new antidepressant drugs. However, TFB has also been shown to have a range of side effects, including cardiovascular complications and altered brain activity. Further research is needed to fully understand the potential of TFB in various scientific research areas.
合成方法
The synthesis of TFB is a complex process that involves several steps. The first step is the synthesis of 4-(trifluoromethyl)benzyl chloride, which is then reacted with 2-(1H-indol-3-yl)ethanamine to form TFB. The final product is purified using various methods, including recrystallization and chromatography.
科学研究应用
TFB has been studied for its potential in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. TFB has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for the development of new antidepressant drugs. TFB has also been studied for its potential as a hallucinogen and has been found to have similar effects to other phenethylamines, such as MDMA.
属性
IUPAC Name |
2-(1H-indol-3-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2/c19-18(20,21)15-7-5-13(6-8-15)11-22-10-9-14-12-23-17-4-2-1-3-16(14)17/h1-8,12,22-23H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFROZGICRQKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B5187026.png)


![(1S*,4S*)-2-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5187041.png)
![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5187049.png)
![N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5187059.png)
![2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5187067.png)
![1-(4-ethoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187070.png)

![3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B5187081.png)
![N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5187089.png)
![3-isobutyl-1-methyl-8-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5187092.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B5187095.png)
![4-(4-methoxyphenyl)-2,4,10-trimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5187124.png)